Methyl 2-chloro-3,5-dimethylbenzoate
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Overview
Description
Methyl 2-chloro-3,5-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3,5-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Ester Hydrolysis: Formation of 2-chloro-3,5-dimethylbenzoic acid.
Oxidation: Formation of 2-chloro-3,5-dimethylbenzoic acid.
Scientific Research Applications
Methyl 2-chloro-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3,5-dimethylbenzoate involves its interaction with various molecular targets. The chlorine and methyl groups on the benzene ring influence its reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing methanol and the corresponding acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethylbenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chloro-4,6-dimethylbenzoate: Similar structure but with different positions of the methyl groups, affecting its chemical properties.
Uniqueness
Methyl 2-chloro-3,5-dimethylbenzoate is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 2-chloro-3,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,1-3H3 |
InChI Key |
SYYYDQBECYFCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)Cl)C |
Origin of Product |
United States |
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